Hexarelin acetate

Vue d'ensemble

Description

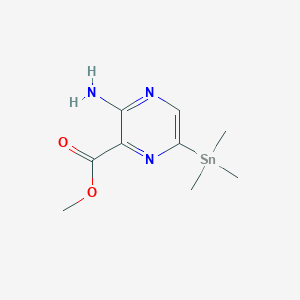

Hexarelin Acetate, also known as Examorelin, is a synthetic hexapeptide that belongs to the growth hormone secretagogue class (GHS) . It is composed of just six amino acids . It is a potent, synthetic, peptidic, orally-active, centrally-penetrant, and highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue .

Molecular Structure Analysis

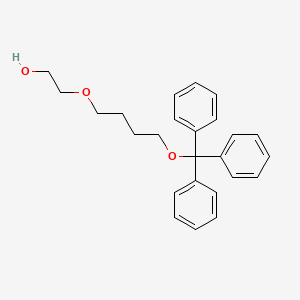

Hexarelin has the IUPAC name (2S)-6-amino-2-[[[(2R)-2-[[[(2S)-2-[[[(2S)-2-[[[(2R)-2-[[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide . Its molecular formula is C47H58N12O6 , and it has a molar mass of 887.059 g·mol−1 .

Applications De Recherche Scientifique

Neuroprotective Effects

Hexarelin (HEX), a peptide Growth Hormone (GH) secretagogue, has been studied for its neuroprotective effects. Research demonstrates that HEX can reduce brain damage in a rat model of neonatal hypoxia-ischemia. This is achieved by decreasing caspase-3 activity and increasing the phosphorylation of Akt and glycogen synthase kinase-3, while not affecting extracellular signal-regulated protein kinase (ERK) signaling cascades (Brywe et al., 2005).

Cardiac Function Improvement

Hexarelin has been shown to improve cardiac function in rats post myocardial infarction. It does so by decreasing total peripheral resistance and increasing stroke volume and cardiac output, which may be mediated by GH or a direct effect of Hexarelin on the cardiovascular system (Tivesten et al., 2000).

Lung Injury and Fibrosis

In an experimental model of Acute Respiratory Distress Syndrome (ARDS), Hexarelin demonstrated therapeutic potential. It significantly improved lung compliance, reduced total immune cells, and decreased pulmonary collagen deposition, suggesting its role in blunting lung remodeling processes and fibrotic development (Zambelli et al., 2021).

Cardiovascular Action

Hexarelin's cardiovascular actions extend beyond growth hormone release and neuroendocrine effects. It binds to the growth hormone secretagogue receptor (GHSR) and non-GHSR CD36, suggesting a potential therapeutic role for cardiovascular conditions (Mao et al., 2014).

Cardiac Protection Against Calcium-Induced Dysfunction

Research has shown that Hexarelin can protect rat hearts from calcium-induced dysfunction. This protection is evident in the ability of Hexarelin to control calcium gain and maintain cytoplasmatic electrolyte balance, which are critical during the 'calcium-paradox' phenomenon (Rossoni et al., 2000).

Autophagy Regulation and Cardiomyocyte Protection

Hexarelin was found to protect H9C2 cardiomyocytes from angiotensin II-induced hypertrophy by enhancing autophagy and inhibiting the phosphorylation of mammalian target of rapamycin (mTOR). This suggests a novel role for Hexarelin in attenuating cardiomyocyte hypertrophy and apoptosis (Agbo et al., 2019).

Direct Nose-to-Brain Transfer

Hexarelin was shown to transfer directly to the brain tissues via the olfactory pathway after nasal administration in rabbits. This suggests a potential for direct brain delivery of Hexarelin for therapeutic purposes (Yu & Kim, 2009).

Modulation of PTEN in Heart Failure

Hexarelin modulates the phosphatase and tensin homologue (PTEN) signaling pathway, thereby attenuating heart failure in rats caused by coronary artery ligation. This involves ameliorating myocardial remodeling and reducing oxidative stress (Agbo et al., 2019).

Neuro-2A Cell Protection from Oxidative Stress

Hexarelin has shown protective effects against hydrogen peroxide-induced apoptosis in Neuro-2A cells. This involves modulation of MAPK and PI3K/Akt pathways and suggests potential neuroprotective bioactivities (Meanti et al., 2021).

Mécanisme D'action

Hexarelin mimics the action of a naturally occurring hormone called ghrelin . Ghrelin is mainly synthesized in the stomach, and it travels via the bloodstream to bind with the growth hormone secretagogue receptor (GHS-R1a) located in the hippocampus . This subsequent binding stimulates a wide array of physiological pathways such as the release of growth hormone (GH), protecting cardiomyocytes, regulating body weight, and development of the musculoskeletal system . Hexarelin also binds with growth hormone secretagogue receptor (GHS-R1a) similar to ghrelin to initiate a phospholipid-dependent protein kinase (PKC) signaling pathway . This leads to the amplified release of growth hormone (GH) due to the coordinated action of the hypothalamus as well as the pituitary gland . Hexarelin is also known to limit the release of somatostatin, also sometimes referred to as growth hormone-inhibiting hormone (GHIH). This leads to higher serum levels of growth hormone (GH) .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWNMGKSNGWLOL-UHXWJRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexarelin acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)

![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)

![(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol](/img/structure/B1485796.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1485798.png)